molecular formula C17H25N3O2S B2513498 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide CAS No. 891373-84-5

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide

Cat. No. B2513498
CAS RN: 891373-84-5
M. Wt: 335.47
InChI Key: IBPOFVSSJMLRBW-UHFFFAOYSA-N
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Description

The compound “1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide” is a thiosemicarbazide derivative. Thiosemicarbazides are a class of organic compounds characterized by a functional group consisting of a thioamide (R-C(=S)-NH2) and a hydrazine (-NH-NH2). They are often used in the synthesis of various organic compounds, including pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a 2,4-dimethylphenoxyacetyl group attached to a 4-cyclohexylthiosemicarbazide. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

Thiosemicarbazides are known to react with a variety of electrophiles, including carbonyl compounds, to form heterocyclic rings. They can also undergo oxidation reactions to form thiadiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors such as its degree of crystallinity, solubility in various solvents, melting point, and stability under various conditions would need to be determined experimentally .

Scientific Research Applications

Environmental Toxicity and Impact

Research on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), which shares a similar chemical moiety with the compound , has shown its widespread use and potential environmental impacts. Studies have highlighted concerns regarding its toxicity to non-target species, including aquatic organisms, and its detection in various environmental matrices. Efforts to understand the environmental fate, behavior, and eco-toxicological effects of 2,4-D aim to mitigate its entry into the environment and protect public health (Islam et al., 2017).

Pharmacological Activities and Potential Therapeutic Uses

Sulfonamides, compounds that also contain a functional group related to the query compound, have been extensively researched for their therapeutic potential. A review covering the period 2008–2012 highlighted the development of sulfonamide derivatives as carbonic anhydrase inhibitors, COX2 inhibitors, and their roles in antitumor activities. This review underscores the ongoing need for novel sulfonamides in treating various conditions, suggesting a promising avenue for compounds with similar functionalities (Carta, Scozzafava, & Supuran, 2012).

Chemical Modifications and Biological Activities

The modification of D-glucans through chemical processes such as sulfonylation, carboxymethylation, and acetylation, to enhance their solubility and biological activities, showcases the importance of chemical modifications in pharmaceutical research. These modifications can significantly alter the biological activities of compounds, suggesting that similar strategies could be applied to the compound of interest for potential applications in anticoagulation, antitumor, antioxidant, and antiviral therapies (Kagimura et al., 2015).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper disposal methods .

Future Directions

The study of thiosemicarbazides and their derivatives is a vibrant field in medicinal chemistry, with many potential applications in drug discovery and development. Future research could explore the synthesis of new derivatives, their biological activities, and their mechanisms of action .

properties

IUPAC Name

1-cyclohexyl-3-[[2-(2,4-dimethylphenoxy)acetyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-12-8-9-15(13(2)10-12)22-11-16(21)19-20-17(23)18-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,19,21)(H2,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPOFVSSJMLRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-cyclohexylthiosemicarbazide

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